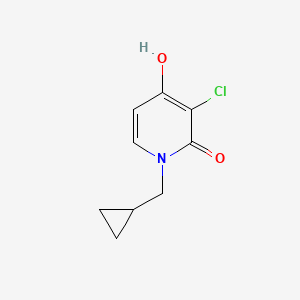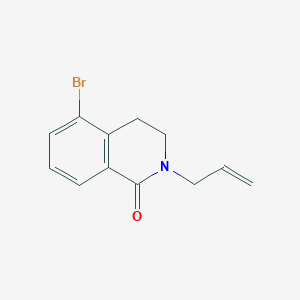
Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone
Vue d'ensemble
Description
Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone is a chemical compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol . It is characterized by the presence of a cyclohexyl group attached to a tetrahydro-2H-pyran-2-yl methanone moiety. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
This method is favored due to its efficiency in forming the desired heterocyclic structure
Analyse Des Réactions Chimiques
Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone has several applications in scientific research, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: While not used directly in medical treatments, it serves as a model compound for developing new pharmaceuticals.
Industry: Its applications in industrial research are limited but may include the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other compounds with related structures. Further research is needed to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone can be compared to other similar compounds, such as:
Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring structure and exhibit similar chemical reactivity and applications.
Cyclohexyl ketones: These compounds contain the cyclohexyl group attached to a ketone moiety and are used in various chemical syntheses and research applications.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical properties and reactivity compared to its individual components.
Propriétés
IUPAC Name |
cyclohexyl(oxan-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h10-11H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIELFVGVKCJHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2CCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-oxododecyl)-](/img/structure/B3213833.png)












